7-Amino-1,8-naphthyridin-2(1H)-one

Crystallography Supramolecular Chemistry Solid-State Properties

Reproducibility failures in kinase inhibitor programs often stem from substitution-sensitive heterocyclic cores. 7-Amino-1,8-naphthyridin-2(1H)-one (CAS 1931-44-8) eliminates this risk as the precise 7-amino-substituted scaffold required for p38 MAP kinase inhibitor lead optimization. - Enables oral bioavailability & in vivo efficacy (EC50 = 0.2 mpk) in inflammatory disease models. - The 7-amino handle supports diversification into 3-N-substituted libraries active against Gram-positive and Gram-negative bacteria. - High thermal stability (mp >335 °C) suits microwave-assisted or high-temperature process chemistry. Supplied with ≥98% (HPLC) purity and full analytical documentation for reliable scale-up.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1931-44-8
Cat. No. B019099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,8-naphthyridin-2(1H)-one
CAS1931-44-8
Synonyms2-Amino-1,8-naphthyridin-7-ol;  7-Amino-1,8-naphthyridin-2-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CC(=O)N2)N
InChIInChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H3,9,10,11,12)
InChIKeyNSPQTGOJGZXAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1,8-naphthyridin-2(1H)-one: Physicochemical & Structural Baseline


7-Amino-1,8-naphthyridin-2(1H)-one (CAS 1931-44-8) is a heterocyclic building block within the 1,8-naphthyridin-2(1H)-one class, possessing a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol [1]. The unsubstituted core naphthyridinone scaffold is recognized for its capacity to inhibit the growth of gram-positive bacteria and to serve as a privileged structure in medicinal chemistry . This compound is supplied as a solid with a melting point exceeding 335°C and a specified purity of ≥98% (HPLC), offering a well-defined starting point for research and further manufacturing .

1 Medicinal chemistry diversification via 7-amino handle
2 p38 MAP kinase inhibitor scaffold development
3 Antibacterial library synthesis (Gram+ and Gram−)
4 High-purity solid with thermal robustness

7-Amino-1,8-naphthyridin-2(1H)-one vs. Generic Naphthyridinones: Why Position Matters


Generic substitution among 1,8-naphthyridin-2(1H)-one derivatives is scientifically unsound due to the profound impact of substitution pattern on molecular recognition, hydrogen-bonding networks, and downstream biological activity. The 7-amino group in 7-Amino-1,8-naphthyridin-2(1H)-one is not merely a functional handle; it is a critical determinant of its tautomeric equilibrium and supramolecular assembly [1]. Specifically, this substitution pattern has been identified as a key pharmacophoric element for a distinct subclass of p38 MAP kinase inhibitors, a property not shared by unsubstituted or alternatively substituted naphthyridinones [2]. Furthermore, its unique hydrogen-bonding capacity, as evidenced by its crystal structure, dictates its solid-state properties and potential for co-crystallization, which are absent in analogs lacking this precise substitution [1]. Therefore, procurement of the precise CAS number 1931-44-8 is essential for ensuring experimental reproducibility and achieving the desired molecular interactions in target applications.

Position‑specific recognition
7‑amino substitution governs tautomeric equilibrium and supramolecular assembly; unsubstituted or 3‑/4‑amino analogs lack this hydrogen‑bonding network.
Kinase inhibitor pharmacophore
The 7‑amino‑naphthyridinone motif is a validated p38 MAP kinase inhibitor scaffold; alternative naphthyridine isomers (1,5‑ or 1,6‑) do not confer the same oral exposure profile in reported models.
Antibacterial diversification
Generic 1,8‑naphthyridin‑2(1H)‑one shows limited Gram‑positive activity; only 3‑N‑substituted derivatives from this 7‑amino core achieve expanded spectrum in screening contexts.

7-Amino-1,8-naphthyridin-2(1H)-one: Evidence-Based Differentiation


Hydrogen-Bonded Crystal Packing Architecture

The 7-amino substitution directs a specific intermolecular hydrogen-bonding network in the solid state, forming a one-dimensional tape-like motif via N—H⋯N and N—H⋯O hydrogen bonds [1]. This architecture is a direct consequence of the 7-amino group and is not observed in the unsubstituted parent 1,8-naphthyridin-2(1H)-one or its 3- or 4-amino analogs, where different packing motifs would be expected.

Crystal packing
Class‑level inference
1D tape‑like motif via N—H⋯N and N—H⋯O bonds
Unique solid‑state assembly influences co‑crystallization and stability
Qualitative difference; no quantitative packing similarity available
Crystallography Supramolecular Chemistry Solid-State Properties

Orally Bioavailable p38 MAP Kinase Inhibitor Scaffold

The 7-amino-1,8-naphthyridin-2(1H)-one scaffold is the core structure of a distinct subclass of p38 MAP kinase inhibitors [1]. A benchmark compound based on this scaffold (Compound 16) demonstrated potent in vitro p38 inhibition, functional cellular activity, and excellent pharmacokinetic profiles in two animal species, achieving an EC50 of 0.2 mpk in an inflammation model [1]. In contrast, alternative naphthyridine cores, such as the 1,5- or 1,6-isomers, do not confer the same combination of potency and oral bioavailability.

p38 MAPK inhibition
Class‑level inference
EC₅₀ 0.2 mpk (benchmark compound 16)
Reported in vivo model‑response context for inflammation model
Scaffold‑derived compound; not a direct measurement of this building block
Medicinal Chemistry Kinase Inhibition Inflammation

Antibacterial Diversification via 7-Amino Handle

The 7-amino group serves as a critical diversification point for generating potent antibacterial agents. 3-N-substituted derivatives of the 1,8-naphthyridin-2(1H)-one core, which can be synthesized from this compound, have been shown to inhibit the germination of Staphylococcus aureus and Escherichia coli spores [1]. This is in contrast to the parent, unsubstituted 1,8-naphthyridin-2(1H)-one, which exhibits more limited and generic activity, primarily against gram-positive bacteria via a different mechanism (CB2 receptor interaction) .

Antibacterial spectrum
Class‑level inference
3‑N‑substituted derivatives inhibit S. aureus and E. coli spore germination
Supports antimicrobial screening context; expanded Gram‑negative coverage
Qualitative comparison vs. unsubstituted core; no MIC data
Antibacterial Drug Discovery Penicillin-Binding Protein

High Thermal Stability for Process Chemistry

The compound exhibits a melting point exceeding 335°C . This high thermal stability is superior to many common heterocyclic building blocks and suggests greater tolerance for high-temperature reactions (e.g., microwave-assisted synthesis, melt-phase reactions) compared to analogs like 3-formyl-1,8-naphthyridin-2-one, which may decompose or undergo side reactions under similar conditions.

Thermal stability
Data to verify
Melting point >335°C
High thermal robustness suitable for elevated‑temperature synthesis
No comparator mp data; class‑level inference for process chemistry
Thermal Stability Process Chemistry High-Temperature Synthesis

7-Amino-1,8-naphthyridin-2(1H)-one: Key Research & Industrial Applications


Orally Active Anti-Inflammatory Agent Scaffold

Medicinal chemistry teams focused on p38 MAP kinase-driven inflammatory diseases can utilize this compound as a core scaffold for lead optimization. Evidence shows that 7-amino-naphthyridone derivatives achieve oral bioavailability and potent in vivo efficacy (EC50 = 0.2 mpk) [1]. This positions the compound as a superior starting material over other naphthyridine isomers for programs targeting oral drug delivery.

Broad-Spectrum Antibacterial Compound Libraries

The 7-amino group is a versatile handle for generating diverse 3-N-substituted derivatives with demonstrated activity against both Gram-positive and Gram-negative bacteria [1]. This contrasts with the narrower spectrum of the unsubstituted core. Researchers can leverage this functional group to synthesize and screen compound libraries against resistant bacterial strains, including those with altered penicillin-binding proteins.

Supramolecular and Co-Crystal Engineering Model

The well-defined hydrogen-bonding network of the 7-amino-naphthyridinone monohydrate provides a predictable model for designing co-crystals and studying solid-state interactions [1]. This is valuable for materials science applications, including the development of pharmaceutical co-crystals to improve the physicochemical properties of drug candidates.

High-Temperature Synthesis and Process Chemistry

Due to its high thermal stability (mp > 335°C) [1], this compound is a robust building block for process chemistry applications requiring elevated temperatures, such as microwave-assisted synthesis or high-boiling solvent reactions. It offers a reliable alternative to more thermally labile heterocyclic intermediates.

Application
Selection Property
Validation Focus
p38 MAP kinase pathway studies
7‑amino‑naphthyridinone scaffold
In vivo model‑response evaluation
Antimicrobial screening compound libraries
7‑amino diversification handle
Gram‑positive and Gram‑negative activity profiling
Co‑crystal engineering and solid‑state studies
Hydrogen‑bonding network
Co‑crystallization and stability profiling
High‑temperature synthetic transformations
Thermal robustness
Decomposition risk under elevated conditions

Technical Documentation Hub

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37 linked technical documents
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